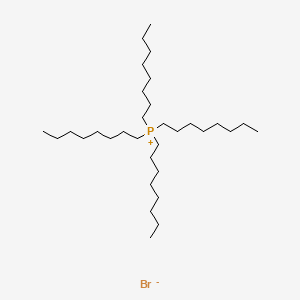
2,3,4,6-Tetrafluorophenylboronic acid
Übersicht
Beschreibung
2,3,4,6-Tetrafluorophenylboronic acid is an organoboron compound with the molecular formula C6H3BF4O2. It is characterized by a phenyl ring substituted with four fluorine atoms at the 2, 3, 4, and 6 positions, and a boronic acid group (-B(OH)2) attached to the ring. This compound is notable for its electron-withdrawing fluorine atoms, which significantly influence its chemical properties and reactivity.
Vorbereitungsmethoden
2,3,4,6-Tetrafluorophenylboronic acid can be synthesized through various methods. One common synthetic route involves the reaction of 2,3,4,6-tetrafluorophenylmagnesium bromide with trimethyl borate, followed by hydrolysis to yield the desired boronic acid . The reaction conditions typically require an inert atmosphere, such as nitrogen or argon, and the use of anhydrous solvents to prevent moisture from interfering with the reaction.
Analyse Chemischer Reaktionen
2,3,4,6-Tetrafluorophenylboronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl halide in the presence of a palladium catalyst and a base, forming a new carbon-carbon bond.
Hydrodeboration and Deuterodeboration: These reactions involve the reduction of the boronic acid to the corresponding hydrocarbon or deuterated compound using a base.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in the Suzuki-Miyaura coupling, the product is typically a biaryl compound .
Wissenschaftliche Forschungsanwendungen
2,3,4,6-Tetrafluorophenylboronic acid has several applications in scientific research:
Organic Synthesis: It is widely used in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions.
Medicinal Chemistry: Researchers explore its potential in developing novel therapeutic agents due to its ability to participate in coupling reactions, which can enhance the potency, selectivity, and metabolic stability of drug molecules.
Materials Science: The compound’s unique electronic properties, imparted by the fluorine atoms, make it valuable in the development of advanced materials, such as organic semiconductors and polymers.
Wirkmechanismus
The mechanism of action of 2,3,4,6-Tetrafluorophenylboronic acid is primarily relevant in the context of its chemical reactions. In Suzuki-Miyaura coupling, the boronic acid acts as a nucleophile, donating a negatively charged aryl group to form a new carbon-carbon bond with the aryl halide. This process involves the formation of a palladium complex, which facilitates the transmetalation and reductive elimination steps of the reaction.
Vergleich Mit ähnlichen Verbindungen
2,3,4,6-Tetrafluorophenylboronic acid can be compared with other fluorinated phenylboronic acids, such as:
2,3,5,6-Tetrafluorophenylboronic acid: Similar in structure but with fluorine atoms at different positions, affecting its reactivity and electronic properties.
2,3,4,5-Tetrafluorophenylboronic acid: Another closely related compound with a different fluorine substitution pattern.
4-Butoxy-2,3,5,6-tetrafluorophenylboronic acid: This compound has an additional butoxy group, which can influence its solubility and reactivity.
The uniqueness of this compound lies in its specific fluorine substitution pattern, which imparts distinct electronic properties and reactivity compared to other fluorinated boronic acids.
Eigenschaften
IUPAC Name |
(2,3,4,6-tetrafluorophenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BF4O2/c8-2-1-3(9)5(10)6(11)4(2)7(12)13/h1,12-13H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYJHKJSCYHAWFW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=C(C=C1F)F)F)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BF4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60382551 | |
| Record name | 2,3,4,6-Tetrafluorophenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60382551 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.89 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
511295-00-4 | |
| Record name | 2,3,4,6-Tetrafluorophenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60382551 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![5-methyl-3-[3-(trifluoromethyl)phenyl]-1H-pyrazole](/img/structure/B1304907.png)








